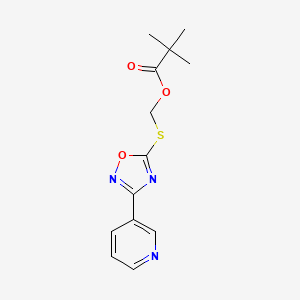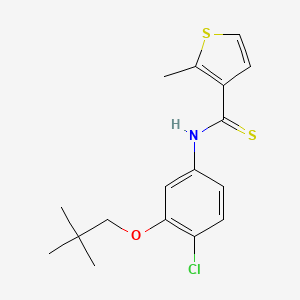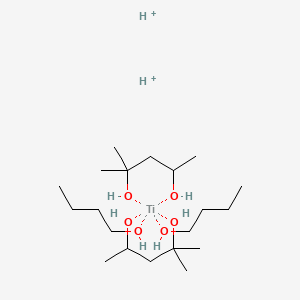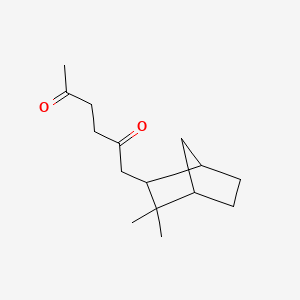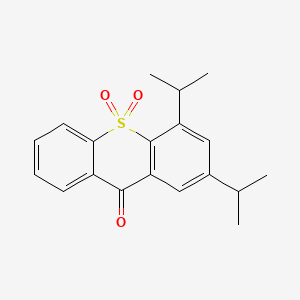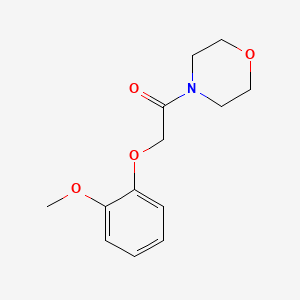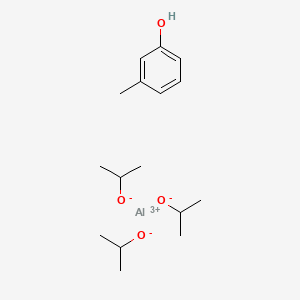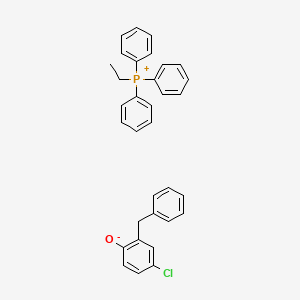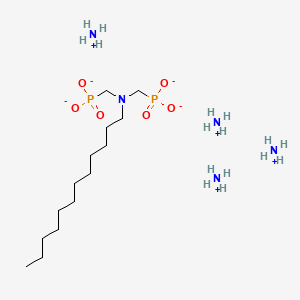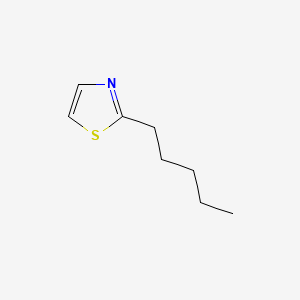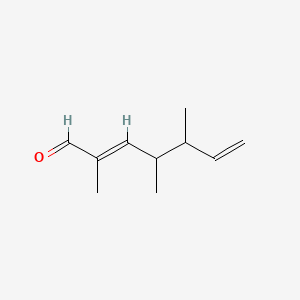
2,4,5-Trimethylhepta-2,6-dienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Trimethylhepta-2,6-dienal is an organic compound with the molecular formula C10H16O and a molecular weight of 152.23 g/mol. It is characterized by its structure, which includes a heptadienal backbone with three methyl groups attached at the 2nd, 4th, and 5th positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethylhepta-2,6-dienal typically involves the condensation of appropriate aldehydes and ketones. One common method is the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale aldol condensation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions: 2,4,5-Trimethylhepta-2,6-dienal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of halogens or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
2,4,5-Trimethylhepta-2,6-dienal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
作用機序
The mechanism of action of 2,4,5-Trimethylhepta-2,6-dienal involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties . The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through interactions with cellular components .
類似化合物との比較
Citral: An acyclic monoterpene aldehyde with similar structural features but different biological activities.
Geranial: The E-isomer of citral, known for its use in fragrances and flavors.
Neral: The Z-isomer of citral, also used in the fragrance industry.
Uniqueness: 2,4,5-Trimethylhepta-2,6-dienal is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
85136-09-0 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
(2E)-2,4,5-trimethylhepta-2,6-dienal |
InChI |
InChI=1S/C10H16O/c1-5-9(3)10(4)6-8(2)7-11/h5-7,9-10H,1H2,2-4H3/b8-6+ |
InChIキー |
JPZHEFRWMYVYQE-SOFGYWHQSA-N |
異性体SMILES |
CC(C=C)C(C)/C=C(\C)/C=O |
正規SMILES |
CC(C=C)C(C)C=C(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


